molecular formula C26H28N2O6 B14490179 Carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, diethyl ester CAS No. 63534-59-8

Carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, diethyl ester

Cat. No.: B14490179
CAS No.: 63534-59-8
M. Wt: 464.5 g/mol
InChI Key: FSNOPHPEVIQHHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, diethyl ester is a chemical compound with the molecular formula C26H28N2O6. This compound is known for its unique structure, which includes a phenylenebis backbone and methoxyphenyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, diethyl ester typically involves the reaction of 1,3-phenylenediamine with 3-methoxyphenyl isocyanate in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The diethyl ester is then formed by esterification with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, diethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce various amines.

Scientific Research Applications

Carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, diethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, diethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, 1,3-phenylenebis((4-methoxyphenyl)-, diethyl ester
  • Carbamic acid, 1,3-phenylenebis((3-ethoxyphenyl)-, diethyl ester
  • Carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, dimethyl ester

Uniqueness

Carbamic acid, 1,3-phenylenebis((3-methoxyphenyl)-, diethyl ester is unique due to its specific methoxyphenyl groups and diethyl ester configuration. These structural features confer distinct chemical properties, making it valuable for specific research applications.

Properties

CAS No.

63534-59-8

Molecular Formula

C26H28N2O6

Molecular Weight

464.5 g/mol

IUPAC Name

ethyl N-[3-(N-ethoxycarbonyl-3-methoxyanilino)phenyl]-N-(3-methoxyphenyl)carbamate

InChI

InChI=1S/C26H28N2O6/c1-5-33-25(29)27(21-12-8-14-23(17-21)31-3)19-10-7-11-20(16-19)28(26(30)34-6-2)22-13-9-15-24(18-22)32-4/h7-18H,5-6H2,1-4H3

InChI Key

FSNOPHPEVIQHHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C1=CC(=CC=C1)N(C2=CC(=CC=C2)OC)C(=O)OCC)C3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.